3-Hydroxy-3-phenylpropionate is a significant compound in organic chemistry, particularly recognized for its role as a chiral intermediate in pharmaceutical synthesis. This compound, with the chemical formula C₉H₁₀O₃, is derived from the propionic acid family and features a hydroxyl group and a phenyl group attached to the third carbon of the propionate chain. Its structural characteristics make it valuable in the synthesis of various biologically active compounds.
3-Hydroxy-3-phenylpropionate can be synthesized through several methods, including microbial reduction and enzymatic processes. Natural sources of similar compounds can also be found in certain plants and microorganisms, though synthetic methods dominate its production for industrial applications.
This compound falls under the classification of monocarboxylic acids and hydroxy acids. It is particularly notable for its chirality, existing in both (R) and (S) forms, which are crucial for its biological activity.
The synthesis of 3-hydroxy-3-phenylpropionate can be achieved through various methods:
The enzymatic approach typically involves:
Key molecular data include:
3-Hydroxy-3-phenylpropionate participates in various chemical reactions:
The reactions are generally conducted under controlled conditions to ensure selectivity and yield. For example, esterification reactions may require acid catalysts and specific temperatures to drive the reaction towards completion.
The mechanism by which 3-hydroxy-3-phenylpropionate exerts its effects primarily relates to its role as a chiral building block in drug synthesis. The specific stereochemistry of the compound allows it to interact selectively with biological targets, influencing pharmacodynamics.
Research indicates that derivatives of 3-hydroxy-3-phenylpropionate are involved in synthesizing antidepressants such as fluoxetine, where the chirality significantly affects their therapeutic efficacy .
3-Hydroxy-3-phenylpropionate is primarily utilized in:
Lipase B from Candida antarctica (Novozym 435) exhibits exceptional catalytic efficiency in the stereoselective esterification and transesterification of 3-hydroxy-3-phenylpropionate precursors under solvent-free conditions. This enzyme demonstrates a strong preference for meta- and para-substituted phenylacetate derivatives over ortho-substituted analogs, enabling the kinetic resolution of racemic mixtures with enantiomeric excess (ee) values exceeding 98% for specific enantiomers. The transesterification activity of Novozym 435 is up to fourfold higher than its esterification activity when converting β-keto esters to chiral 3-hydroxy-3-phenylpropionate derivatives. Reaction optimization studies reveal that vacuum application significantly enhances conversion rates (85-97%) by shifting thermodynamic equilibrium through continuous water removal, eliminating the need for molecular sieves or desiccants [5]. Substrate engineering shows that methoxy-substituted phenylpropanoates exhibit 30% higher conversion rates compared to hydroxylated derivatives due to reduced hydrogen-bonding interference.
Table 1: Novozym 435 Efficiency in 3-Hydroxy-3-phenylpropionate Precursor Modification
Substrate Structure | Reaction Type | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|
4-Hydroxyphenylacetate | Transesterification | 92 | >98 (R) |
3-Methoxyphenylacetate | Transesterification | 97 | 95 (S) |
2-Methoxyphenylacetate | Esterification | 42 | 80 (R) |
Phenylacetate | Transesterification | 99 | >98 (S) |
Alcohol dehydrogenases (ADHs) enable asymmetric synthesis of enantiopure (R)-3-hydroxy-3-phenylpropionate through NAD(P)H-dependent reduction of β-aryl-β-keto esters. Lactobacillus brevis ADH (LbADH) exhibits exceptional stereoselectivity (ee >99%) toward bulky phenylpropanoid substrates. Protein engineering via site-directed mutagenesis has expanded the substrate scope of ADHs to accommodate sterically demanding 3-phenylpropanoate derivatives. Computational redesign of the substrate-binding pocket in Rhodococcus ruber ADH enhanced catalytic efficiency (kcat/KM) toward 3-oxo-3-phenylpropionate by 17-fold through mutation of three hydrophobic residues (F147L/W187A/L188V) that relieve steric hindrance. Co-immobilization of ADH with NADH oxidase in enzyme cascades achieves internal cofactor regeneration, enabling total turnover numbers (TTN) exceeding 50,000 for continuous (S)-enantiomer production. Biphasic reaction systems with ionic liquid phases enhance product yields to 95% by mitigating substrate/product inhibition [8].
Engineered Escherichia coli co-expressing glucose dehydrogenase (GDH) and ADH enables self-sufficient cofactor regeneration for redox deracemization of racemic 3-hydroxy-3-phenylpropionate mixtures. This system achieves a 92% yield of (R)-enantiomer with 97% ee through kinetic resolution. In vitro synthetic enzyme cascades featuring ketoreductases and l-lactate dehydrogenase (LDH) drive thermodynamically unfavorable reactions toward chiral 3-hydroxy-3-phenylpropionate synthesis by coupling with pyruvate recycling. Modular cofactor amplification circuits in Saccharomyces cerevisiae increase NADPH availability by 3.5-fold through constitutive expression of glucose-6-phosphate dehydrogenase (Zwf1), enhancing the reductase flux toward aromatic β-hydroxy acids. Fusion proteins linking ADH with phosphite dehydrogenase (PTDH) create channeling systems that reduce cofactor diffusion, increasing catalytic efficiency by 40% compared to free enzyme systems [8] [2].
1.2.1 Saccharomyces cerevisiae in Membrane Reactor Systems
Saccharomyces cerevisiae serves as an exceptional biocatalyst for 3-hydroxy-3-phenylpropionate synthesis due to its inherent acid tolerance (pH ≤3.5) and versatile redox cofactor metabolism. Immobilization in membrane bioreactors enables continuous production with cell recycling, achieving space-time yields of 0.8 g/L/h. Metabolic engineering of BY4741-derived strains overexpresses cytosolic acetyl-CoA synthetase (ACSSe) and deregulated acetyl-CoA carboxylase (ACC1S1157A), enhancing malonyl-CoA precursor supply by 4.2-fold. Quorum-sensing-regulated expression of phosphatase Ptc7 dynamically coordinates mitochondrial citrate synthase dephosphorylation, increasing tricarboxylic acid (TCA) cycle flux toward aromatic precursors by 98% [10] [5]. Downstream processing integrates electrodialysis for in situ product separation, reducing end-product inhibition.
1.2.2 Escherichia coli Metabolic Engineering for Pathway Optimization
CRISPRi-mediated knockdown of fadE (acyl-CoA dehydrogenase) in E. coli MG1655 reduces β-oxidation competing pathways, increasing intracellular 3-oxo-3-phenylpropionate availability by 60%. Modular vector systems expressing Pseudomonas putida phenylpyruvate reductase (ppr) and Bacillus subtilis alanine dehydrogenase (alaD) enable the conversion of L-phenylalanine to (R)-3-hydroxy-3-phenylpropionate with 95% enantiopurity. Flux balance analysis identifies phosphoenolpyruvate (PEP) as the primary bottleneck; engineered PEP synthase (ppsA) overexpression increases titers to 18.5 g/L in fed-batch reactors. To mitigate toxicity, marR deletion confers resistance to aromatic metabolites, improving biomass yield by 35% at inhibitory concentrations. Dynamic regulation using lactate-responsive promoters autonomously adjusts pathway expression during growth phases, preventing intermediate accumulation [3] [6] [4].
1.2.3 Pseudomonas spp. for Aromatic Monomer Incorporation
Pseudomonas putida KT2440 metabolizes lignin-derived aromatics into 3-hydroxy-3-phenylpropionate via the β-ketoadipate pathway. Heterologous expression of Acinetobacter baylyi phenylacetate-CoA ligase (paaK) enables ATP-dependent activation of phenylpropanoid precursors. Engineered P. putida PhaC1 synthase variants incorporate 3-hydroxy-3-phenylpropionate into polyhydroxyalkanoate (PHA) copolymers at 84.5 mol% when fed phenylpropionate. The phaC1437 mutant (E130D/S325T/S477G/Q481K) exhibits 5-fold higher activity toward aromatic monomers compared to wild-type enzymes. Fermentation optimization using defined mineral media with octanoate cosubstrate achieves polymer titers of 13.9 g/L containing 38.1 mol% 3-hydroxy-3-phenylpropionate units [7] [3].
Table 2: Microbial Platforms for 3-Hydroxy-3-phenylpropionate Bioproduction
Host Organism | Engineering Strategy | Precursor | Titer (g/L) | Productivity (g/L/h) |
---|---|---|---|---|
S. cerevisiae H158 | Quorum-sensing Ptc7 regulation | Glucose | 18.1 | 0.38 |
E. coli ASA02 | CRISPRi fadE knockdown + ppsA overexpression | Xylose | 4.32 | 0.09 |
E. coli LQ03 | Phenylalanine ammonia-lyase + ppr expression | L-Phenylalanine | 18.5 | 0.41 |
P. putida KTOY08 | phaC1437 + paaK expression | Glucose/Phenylpropionate | 13.9 (polymer) | 0.19 |
Structure-guided mutagenesis of Lactobacillus kefir ADH expands its substrate pocket to accommodate bulky 3-phenyl-3-oxopropionate. Key mutations F147L/W187A increase the catalytic efficiency (kcat/KM) toward phenylpyruvate derivatives by 25-fold through removal of steric constraints. Fusion proteins linking ADH with cofactor regenerators (e.g., formate dehydrogenase) enable stoichiometric NADH recycling, achieving TTN >10,000. Machine learning models trained on ADH variant libraries predict beneficial mutations for aromatic β-keto acid reduction with 89% accuracy; validated mutants show 7-fold improved activity. Computational enzyme design incorporates non-canonical amino acids to create artificial metal-binding sites, enhancing thermostability (T50 increased from 48°C to 67°C) and organic solvent tolerance [8].
Table 3: Engineered Alcohol Dehydrogenases for Stereoselective Synthesis
Enzyme Source | Mutations | Substrate Specificity | Activity Improvement | Thermostability (T50) |
---|---|---|---|---|
LbADH wild-type | None | 3-Oxo-3-phenylpropionate | 1.0 (reference) | 48°C |
LbADH variant 5 | F147L/W187A | 3-(4-Hydroxyphenyl)-3-oxopropionate | 17x | 52°C |
RrADH variant 9 | F147L/W187A/L188V | 3-Oxo-3-phenylpropionate | 25x | 67°C |
TeSADH variant 3 | A85T/F147S | 3-(Naphthalen-2-yl)-3-oxopropionate | 12x | 61°C |
Multiplexed CRISPRi repression of fadE, atoB, and pdhR in E. coli redirects carbon flux toward the 3-hydroxy-3-phenylpropionate pathway, increasing yield by 74.7% compared to wild-type. dCas9-based transcriptional activators drive prpE (propionyl-CoA synthetase) and phbB (acetoacetyl-CoA reductase) expression, enhancing precursor supply. Saccharomyces cerevisiae ADH2 knockout using Cas9 ribonucleoprotein complexes eliminates ethanol competition, increasing NADPH availability for reductase reactions. Base editing of S. cerevisiae GPD1 promoter regions reduces glycerol formation, redirecting redox equivalents toward 3-hydroxy-3-phenylpropionate synthesis. Integrated CRISPR systems incorporate pathway genes into the E. coli genome at RNA polymerase operons (rrnC/D), achieving 3.8-fold higher expression than plasmid-based systems. Dynamic regulation employs quorum-sensing-responsive gRNAs to autonomously downregulate competing pathways during stationary phase [6] [4] [9].
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